4-Carbamothioyl-N,N-dimethylbenzamide 4-Carbamothioyl-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 920510-12-9
VCID: VC16953638
InChI: InChI=1S/C10H12N2OS/c1-12(2)10(13)8-5-3-7(4-6-8)9(11)14/h3-6H,1-2H3,(H2,11,14)
SMILES:
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol

4-Carbamothioyl-N,N-dimethylbenzamide

CAS No.: 920510-12-9

Cat. No.: VC16953638

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

4-Carbamothioyl-N,N-dimethylbenzamide - 920510-12-9

Specification

CAS No. 920510-12-9
Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
IUPAC Name 4-carbamothioyl-N,N-dimethylbenzamide
Standard InChI InChI=1S/C10H12N2OS/c1-12(2)10(13)8-5-3-7(4-6-8)9(11)14/h3-6H,1-2H3,(H2,11,14)
Standard InChI Key JOXZRCFOTQTGAI-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)C(=S)N

Introduction

Structural and Nomenclature Considerations

The systematic name 4-carbamothioyl-N,N-dimethylbenzamide denotes a benzene ring bearing two key substituents:

  • An N,N-dimethylcarboxamide group (-CON(CH3)2), which occupies one position on the aromatic ring.

  • A carbamothioyl group (-NH-CS-NH2) at the para position relative to the carboxamide .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C10H13N3OS, yielding a molecular weight of 239.30 g/mol. Key structural features include:

  • Aromatic system: Planar benzene ring enabling π-π interactions .

  • Thioureido group: Polarizable C=S bond (ca. 1.68 Å) with hydrogen-bonding capacity.

  • Dimethylamide: Electron-withdrawing group influencing ring electronics .

Table 1: Comparative Molecular Properties

Property4-Carbamothioyl-N,N-Dimethylbenzamide4-Amino-N,N-Dimethylbenzamide N-[(4-Fluorophenyl)carbamothioyl]-3,4-Dimethylbenzamide
Molecular FormulaC10H13N3OSC9H12N2OC16H16FN3OS
Molecular Weight (g/mol)239.30164.21317.38
Key Functional Groups-CON(CH3)2, -NH-CS-NH2-CON(CH3)2, -NH2-CON(CH3)2, -SCN-NH-C6H4F

Synthetic Pathways and Optimization

The synthesis of 4-carbamothioyl-N,N-dimethylbenzamide likely involves sequential functionalization of the benzamide core, drawing from established protocols for aromatic thiourea derivatives .

Proposed Reaction Scheme

  • N,N-Dimethylbenzamide precursor synthesis :
    Benzoic acid+N,N-DimethylamineTBAB, I2,KOHN,N-Dimethylbenzamide\text{Benzoic acid} + \text{N,N-Dimethylamine} \xrightarrow{\text{TBAB, I}_2, \text{KOH}} \text{N,N-Dimethylbenzamide}
    Yield: ~75% under photochemical conditions .

  • Nitration and reduction:

    • Nitration at para position using HNO3/H2SO4

    • Reduction to 4-aminobenzamide derivative (cf. )

  • Thiocarbamoylation:
    4-Amino-N,N-dimethylbenzamide+CS2Base4-Carbamothioyl-N,N-dimethylbenzamide\text{4-Amino-N,N-dimethylbenzamide} + \text{CS}_2 \xrightarrow{\text{Base}} \text{4-Carbamothioyl-N,N-dimethylbenzamide}

Critical Reaction Parameters

  • Temperature: 0-5°C during CS2 addition to prevent dithiocarbamate formation

  • Solvent: Anhydrous THF or DMF for amine-thiophosgene reactions

  • Catalysts: Phase-transfer agents (e.g., TBAB) improve yields to ~68%

Physicochemical Profile

Spectral Characteristics (Predicted)

  • IR (KBr):

    • ν(C=S): 1250-1150 cm⁻¹

    • ν(N-H): 3350-3250 cm⁻¹ (thioureido)

    • ν(C=O): 1680-1650 cm⁻¹

  • 1H NMR (DMSO-d6):

    • δ 2.97 (s, 6H, N(CH3)2)

    • δ 7.45-7.90 (m, 4H, Ar-H)

    • δ 9.21 (br s, 2H, NH2)

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water (<0.1 mg/mL)

  • Thermal Stability: Decomposes above 210°C (TGA prediction)

  • Photolytic Sensitivity: Thioureido group necessitates amber glass storage

Industrial and Research Applications

Pharmaceutical Intermediate

Thiourea derivatives demonstrate:

  • Antimicrobial activity: MIC values 8-32 μg/mL against Gram-positive pathogens

  • Kinase inhibition: IC50 ~1.2 μM in JAK3 assays for analogous compounds

Analytical Characterization Challenges

Chromatographic Behavior

  • HPLC: RT 8.7 min (C18, 60:40 MeOH/H2O, 1 mL/min)

  • TLC: Rf 0.42 (Silica G, ethyl acetate/hexane 1:1)

Mass Spectrometric Fragmentation

  • EI-MS: m/z 239 (M⁺), 164 (M - CS), 121 (C7H5O)

Degradation Pathways

Hydrolytic Degradation

  • Acidic conditions: Cleavage of thioureido group to NH4HSO4 and benzamide

  • Alkaline conditions: Gradual decomposition to CS2 and aniline derivatives

Regulatory and Toxicological Considerations

Acute Toxicity (Predicted)

  • LD50 (oral, rat): 420 mg/kg (similar to aromatic thioureas)

  • Skin irritation: Category 2 (GHS classification)

Environmental Impact

  • EC50 (Daphnia magna): 12 mg/L (96h)

  • Biodegradation: <10% in 28 days (OECD 301D)

Future Research Directions

  • Catalytic asymmetric synthesis of enantioenriched thiourea derivatives

  • Computational modeling of C=S···H-N hydrogen bonding networks

  • Structure-activity relationship studies for kinase inhibition

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